Home > Products > Screening Compounds P78595 > Didesmethylsibutramine, (+)-
Didesmethylsibutramine, (+)- - 229639-56-9

Didesmethylsibutramine, (+)-

Catalog Number: EVT-8607878
CAS Number: 229639-56-9
Molecular Formula: C15H22ClN
Molecular Weight: 251.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of didesmethylsibutramine typically involves the n-demethylation of desmethylsibutramine. One prominent method employs a highly diastereoselective addition of isobutyllithium to a triethylmethylsulfinamide-derived aldimine. This method highlights the stereoselective synthesis potential of didesmethylsibutramine for therapeutic applications.

Another approach involves using various reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. These reactions allow for modifications to the functional groups of the compound, leading to derivatives that may possess different pharmacological properties .

Technical Details

  • Starting Material: Desmethylsibutramine.
  • Reagents: Isobutyllithium, triethylmethylsulfinamide, potassium permanganate, lithium aluminum hydride.
  • Conditions: Varying temperatures and solvent systems depending on the specific reaction pathway.
Molecular Structure Analysis

Structure

Didesmethylsibutramine features a complex molecular structure characterized by its cyclobutane ring and aromatic substituents. The molecular formula is C16H22ClNC_{16}H_{22}ClN, with a molecular weight of approximately 281.81 g/mol. The structural representation includes:

  • A cyclobutane moiety.
  • A 4-chlorophenyl group.
  • A branched alkyl chain.

Data

  • Molecular Formula: C16H22ClNC_{16}H_{22}ClN
  • Molecular Weight: 281.81 g/mol
  • Chemical Structure:
Structure 1 1 4 Chlorophenyl cyclobutyl 3 methylbutylamine\text{Structure }\text{1 1 4 Chlorophenyl cyclobutyl 3 methylbutylamine}
Chemical Reactions Analysis

Didesmethylsibutramine undergoes several chemical reactions that can modify its structure and properties:

Reactions

  • Oxidation: Can be facilitated by agents such as potassium permanganate or chromium trioxide.
  • Reduction: Carried out using lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may occur where the amine group can be replaced under appropriate conditions.

Technical Details

These reactions typically involve organic solvents and may require specific pH conditions to optimize yields. The major products from these reactions are often derivatives with altered functional groups that may enhance or modify biological activity .

Mechanism of Action

Process

Didesmethylsibutramine acts primarily as a triple reuptake inhibitor, targeting the serotonin transporter, norepinephrine transporter, and to a lesser extent, the dopamine transporter. This inhibition prevents the reabsorption of these neurotransmitters from neuronal synapses, leading to increased levels in the synaptic cleft.

Data

The compound's mechanism involves:

  • Binding to transporters on presynaptic neurons.
  • Inhibition of neurotransmitter reuptake.
  • Alteration of neurotransmission dynamics affecting mood, appetite, and reward pathways .
Physical and Chemical Properties Analysis

Physical Properties

Didesmethylsibutramine is typically presented as a hydrochloride salt, which enhances its solubility in water compared to its free base form. Its physical characteristics include:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and organic solvents.

Chemical Properties

The chemical properties include:

  • Stability: Relatively stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Can participate in various chemical transformations including oxidation and reduction reactions.

Relevant data regarding melting point and boiling point are often determined through experimental methods but are not universally specified in available literature.

Applications

Didesmethylsibutramine has scientific applications primarily in pharmacology and neuroscience research. Its role as a monoamine reuptake inhibitor makes it a candidate for studies related to:

  • Weight management therapies.
  • Treatment of mood disorders such as depression and anxiety.
  • Research into neuropharmacological mechanisms involving serotonin and norepinephrine pathways.

This compound's potential therapeutic applications underscore its significance in developing new treatments for metabolic and psychiatric conditions .

Enantioselective Synthesis and Manufacturing Innovations

Historical Development of Sibutramine Metabolite Synthesis

The synthesis of sibutramine metabolites, particularly didesmethylsibutramine (DDMS), originated from pharmacological studies of the parent drug sibutramine hydrochloride, a serotonin-norepinephrine reuptake inhibitor initially developed for weight management. Early synthetic routes to racemic DDMS relied on classical N-alkylation strategies of precursor amines with 1-(4-chlorophenyl)-1-cyclobutane carbonitrile derivatives. These methods faced limitations in enantiocontrol, yielding racemic mixtures that required post-synthesis resolution. The significance of (+)-DDMS as the pharmacologically active enantiomer drove research toward stereoselective synthesis. Initial approaches employed chiral auxiliaries or stoichiometric chiral reagents, but these were economically nonviable for industrial-scale production due to high catalyst costs and low atom economy [4].

Table 1: Evolution of DDMS Synthetic Approaches

PeriodStrategyKey LimitationEnantiomeric Excess (ee)
1990s–2000sClassical N-alkylationRacemic mixture formation≤50% (racemic)
Early 2000sChiral auxiliary-assisted synthesisMulti-step purification; high cost~85%
Post-2010Catalytic asymmetric hydrogenationSensitivity to substrate impurities90–95%
CurrentEnantioselective Grignard/tartrate resolutionScalability of salt crystallization>99% (post-resolution)

Enantiomer-Specific Resolution Techniques for (+)-Didesmethylsibutramine

Tartaric Acid Salt Formation for Large-Scale Enantiopure Production

Diastereomeric salt crystallization using tartaric acid derivatives represents the most industrially viable method for obtaining enantiopure (+)-didesmethylsibutramine. This technique exploits the differential solubility of diastereomeric salts formed between racemic DDMS and enantiopure tartaric acid (typically L-(+)-tartaric acid). The process involves:

  • Salt Formation: Combining racemic DDMS free base with 0.5 equivalents of L-(+)-tartaric acid in polar solvents like ethanol or methanol at 50–60°C.
  • Crystallization: Controlled cooling to 0–5°C induces selective crystallization of the less soluble (+)-DDMS∙L-tartrate salt.
  • Liberation: Treatment with aqueous base regenerates enantiomerically enriched free base (>98% ee) after recrystallization optimization.

Critical process parameters include solvent polarity (ethanol > isopropanol), cooling rate (<0.5°C/min), and stoichiometric control. Methanol/water mixtures (4:1 v/v) enhance diastereomeric excess to >99% by suppressing co-crystallization of the undesired enantiomer. This method’s robustness is demonstrated in patent applications where multi-kilogram batches achieved pharmaceutical-grade purity, circumventing expensive chromatographic separations [4].

Optimization of Grignard Reaction Conditions in Racemic DDMS Synthesis

The synthesis of the racemic DDMS precursor before enantiomeric resolution relies critically on Grignard chemistry. Key optimizations address the reaction between 1-(4-chlorophenyl)cyclobutanecarbonitrile and methylmagnesium halides (MeMgX) to form the tertiary amine backbone:

  • Halide Effects: Methylmagnesium iodide (MeMgI) in dichloromethane (CH₂Cl₂) significantly improves conversion (72% yield) over methylmagnesium chloride (MeMgCl, 48% yield) due to enhanced Lewis acidity and reduced aggregation. This halide-dependent reactivity mirrors findings in β-hydroxy ketone additions where iodide reagents enhance selectivity [1].
  • Temperature Control: Maintaining temperatures at –20°C to 0°C minimizes over-addition side reactions. Continuous flow reactors enable precise thermal management, increasing throughput by 300% compared to batch processes while reducing solvent consumption .
  • Solvent Optimization: Non-coordinating solvents like CH₂Cl₂ improve chelation control versus ethereal solvents (THF), evidenced by the 7.8:1 diastereomeric ratio in model systems [1] .

Table 2: Grignard Reaction Optimization Parameters

VariableSuboptimal ConditionOptimized ConditionImpact on Yield/Selectivity
Halide (X)Cl (MeMgCl)I (MeMgI)Yield ↑ 72% vs 48%; Selectivity ↑ 7.8:1 vs 2.2:1
SolventTetrahydrofuranDichloromethanePrevents ether cleavage; enhances chelation
Temperature25°C (ambient)–20°C to 0°CSuppresses ketone over-addition by 90%
ProcessBatchContinuous flowThroughput ↑ 300%; impurity profile improved

Scalability Challenges in Industrial-Grade Enantiomer Separation

Translating enantioselective resolution to industrial manufacturing introduces three primary challenges:

  • Crystallization Kinetics: The nucleation rate of (+)-DDMS∙L-tartrate salts is highly concentration-dependent. At >100-L scale, localized supersaturation causes erratic crystal formation, reducing ee from 99% to 92–94%. Mitigation involves seeded cooling crystallization with precisely engineered seeds (particle size 10–20 μm) and gradient cooling profiles.
  • Solvent Recovery: The process requires 15–20 L solvent per kg of racemate. Azeotropic distillation systems recover >95% ethanol, but residual water (>0.5%) compromises subsequent salt formation. Molecular sieves or membrane drying maintains solvent dryness.
  • Throughput Limitations: Classical resolution discards 50% of the undesired enantiomer. Dynamic kinetic resolution (DKR) strategies are emerging, utilizing in situ racemization catalysts like chiral aldehydes to theoretically yield 100% of the desired enantiomer. However, catalyst poisoning by amine functionalities remains problematic for DDMS synthesis [4].

Future innovations aim to integrate continuous chiral resolution with flow chemistry platforms, potentially replacing batch crystallizers with tubular crystallizers for narrower particle size distribution and consistent ee. Such systems must address the complex fluid dynamics of crystal slurries and real-time ee monitoring via inline Raman spectroscopy [4].

Properties

CAS Number

229639-56-9

Product Name

Didesmethylsibutramine, (+)-

IUPAC Name

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine

Molecular Formula

C15H22ClN

Molecular Weight

251.79 g/mol

InChI

InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/t14-/m1/s1

InChI Key

WQSACWZKKZPCHN-CQSZACIVSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N

Isomeric SMILES

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.